trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8
CAS No.: 91318-10-4
Cat. No.: VC0020956
Molecular Formula: C₁₈H₁₂D₈O₂
Molecular Weight: 276.4
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91318-10-4 |
---|---|
Molecular Formula | C₁₈H₁₂D₈O₂ |
Molecular Weight | 276.4 |
IUPAC Name | 2,6-dideuterio-4-[(E)-2,2,5,5-tetradeuterio-4-(3,5-dideuterio-4-hydroxyphenyl)hex-3-en-3-yl]phenol |
Standard InChI | InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+/i3D2,4D2,9D,10D,11D,12D |
SMILES | CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Introduction
Chemical Properties and Structure
Trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8 is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 91318-10-4 |
Molecular Formula | C18H12D8O2 |
Molecular Weight | 276.40 g/mol |
Physical State | White to off-white solid |
Melting Point | 169-172°C |
Storage Conditions | Refrigerated (0-8°C), amber vial, away from light |
Solubility | Slightly soluble in DMSO and methanol |
IUPAC Name | 2,6-dideuterio-4-[(E)-2,2,5,5-tetradeuterio-4-(3,5-dideuterio-4-hydroxyphenyl)hex-3-en-3-yl]phenol |
This compound features two phenol rings connected by a central hexene structure, with deuterium atoms strategically placed to replace specific hydrogen atoms in the original diethylstilbestrol molecule . The trans-configuration refers to the orientation of the substituents around the central double bond, which is critical for its biological activity.
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature and commercial catalogs:
Synonym |
---|
Stilboestrol-d8 |
Stilbestrol-d8 |
Distilbene-d8 |
Stilbetin-d8 |
Apstil-d8 |
Cyren A-d8 |
Diethylstilbesterol-d8 |
Diethyl-1,1,1',1'-d4-stilbestrol-3,3',5,5'-d4 |
4,4'-[(1E)-1,2-Diethyl-1,2-ethenediyl]bisphenol-d8 |
These alternative names refer to the same chemical structure but may be used in different contexts or by different suppliers .
Synthesis and Preparation Methods
The preparation of trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8 involves several sophisticated synthetic steps:
Deuteration Process
The synthesis typically begins with non-deuterated trans-diethylstilbestrol, which undergoes selective deuteration using deuterated reagents. The process involves:
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Deuteration of the ethyl groups with deuterated reagents to replace hydrogen atoms at the 1,1,1',1' positions
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Selective deuteration of the aromatic rings at the 3,3',5,5' positions
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Purification steps to ensure high isotopic purity (typically >95% as measured by HPLC)
The resulting compound maintains the same structural configuration as the parent molecule but with deuterium atoms at specific positions, which creates minimal steric changes while providing useful isotopic labeling.
Applications in Scientific Research
Trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8 serves multiple important functions in research:
Analytical Chemistry Applications
The compound is extensively used as an internal standard in mass spectrometry, particularly for:
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Quantifying diethylstilbestrol in biological samples
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Monitoring metabolism of estrogenic compounds
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Developing sensitive assays for hormonal residue detection in food and environmental samples
Pharmacological Research
In pharmacological studies, this deuterated compound facilitates:
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Investigation of estrogen receptor binding and activation mechanisms
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Comparative studies with non-deuterated diethylstilbestrol to assess pharmacokinetic differences
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Examination of structure-activity relationships of estrogenic compounds
Metabolic Studies
The strategic deuterium labeling enables researchers to:
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Track metabolic pathways of diethylstilbestrol
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Identify key metabolites in biological systems
Biological Activity and Mechanism of Action
Estrogen Receptor Binding
Like its non-deuterated counterpart, trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8 exerts its biological effects primarily through binding to estrogen receptors (ERs), particularly ERα and ERβ. This interaction leads to:
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Modulation of gene expression involved in reproductive processes
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Influence on cell proliferation and differentiation
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Activation of specific molecular pathways similar to endogenous estrogens
The deuterium labeling allows researchers to track these interactions without significantly altering the compound's biological properties.
Comparison with Non-Deuterated Diethylstilbestrol
While the deuterated compound shares most biological properties with regular diethylstilbestrol, the presence of deuterium atoms may result in:
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Slightly altered metabolic stability due to the kinetic isotope effect
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Enhanced shelf-life and chemical stability
Research has shown that diethylstilbestrol (and by extension, its deuterated analog) interacts differently with the ERα compared to endogenous estrogens like 17β-estradiol. This difference may contribute to the distinctive biological effects observed with diethylstilbestrol, including its adverse effects when used historically as a pharmaceutical agent .
Differential Coregulator Binding
Studies using the MARCoNI (Microarray Assay for Real-time Coregulator-Nuclear receptor Interaction) technology have demonstrated that diethylstilbestrol exhibits differences in ERα-coregulator interactions compared to endogenous estrogens. These differences include:
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Binding to specific coregulator motifs like NCOA1_677_700, NRIP1_173_195, and PNRC2_118_139
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Variations in the recruitment of co-repressors
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Differential gene expression patterns, particularly affecting genes involved in histone deacetylation and DNA methylation
The deuterated analog enables more precise tracking of these interactions in research settings.
Hazard Type | Classification |
---|---|
Signal Word | Danger |
Skin Irritation | Category 2 |
Eye Irritation | Category 2 |
Respiratory Effects | May cause respiratory irritation |
Reproductive Toxicity | May damage fertility or the unborn child |
Environmental Hazard | Very toxic to aquatic life with long-lasting effects |
Supplier | Product Code | Package Size | Purity |
---|---|---|---|
Toronto Research Chemicals | TRC-D445027 | 1mg | >95% (HPLC) |
CymitQuimica | 3D-FD170245 | 1-10mg | Not specified |
Isotope.com | DLM-170-0.1 | 0.1g | 98% |
Doveresearchlab | DA-D155-01 | Not specified | Not specified |
Some suppliers indicate that certain package sizes may be discontinued or in low stock .
Research Applications in Hormone Studies
Trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8 has been particularly valuable in studies investigating the effects of estrogens on cellular and molecular targets:
Transcriptomic Analysis
Research utilizing this compound has revealed differences between diethylstilbestrol and 17β-estradiol in their effects on gene expression patterns in human cells. Notable findings include:
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Differential regulation of genes involved in histone deacetylation
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Distinct effects on DNA methylation pathways
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Upregulation of specific cytochrome P450 enzymes (CYP26A1 and CYP26B1)
Analytical Method Development
The compound has been instrumental in developing and validating screening methods for residues of estrogenic compounds in various matrices:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume